molecular formula C7H9NO3 B125452 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde CAS No. 142068-58-4

3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde

Cat. No. B125452
M. Wt: 155.15 g/mol
InChI Key: DEPXWLHWZDZBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde, also known as DMOC, is a heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. DMOC has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Mechanism Of Action

The mechanism of action of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is not fully understood. However, it is believed that 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde acts by inhibiting certain enzymes in the body, which leads to the suppression of various biological processes. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to inhibit the activity of some enzymes involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division.

Biochemical And Physiological Effects

3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to have various biochemical and physiological effects. It has been shown to have antiviral, anti-inflammatory, and anticancer properties. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been shown to have antioxidant and neuroprotective effects.

Advantages And Limitations For Lab Experiments

3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has several advantages as an intermediate in the synthesis of various compounds. It is readily available, easy to handle, and has a high yield and purity. However, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde also has some limitations. It is a highly reactive compound and can be difficult to handle under certain conditions. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde can be toxic and should be handled with care.

Future Directions

There are several future directions for the use of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde in scientific research. One potential direction is the development of new drugs and materials using 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde as an intermediate. Another direction is the investigation of the mechanism of action of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde and its potential use in the treatment of various diseases. Further research is also needed to understand the toxicity and safety of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde, especially in the context of its use in drug development.

Synthesis Methods

The synthesis of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde involves the reaction of 2,4-pentanedione with hydroxylamine-O-sulfonic acid in the presence of a catalyst. This reaction produces 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde in high yield and purity. The synthesis of 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is a crucial step in the preparation of many drugs and other compounds.

Scientific Research Applications

3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde has been widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. It is used in the preparation of antiviral drugs, anti-inflammatory drugs, and anticancer drugs. 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is also used in the synthesis of insecticides, herbicides, and fungicides. In addition, 3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde is used in the preparation of materials such as polymers, dyes, and catalysts.

properties

CAS RN

142068-58-4

Product Name

3,3-Dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3,3-dimethyl-6-oxo-2H-1,4-oxazine-5-carbaldehyde

InChI

InChI=1S/C7H9NO3/c1-7(2)4-11-6(10)5(3-9)8-7/h3H,4H2,1-2H3

InChI Key

DEPXWLHWZDZBLK-UHFFFAOYSA-N

SMILES

CC1(COC(=O)C(=N1)C=O)C

Canonical SMILES

CC1(COC(=O)C(=N1)C=O)C

synonyms

2H-1,4-Oxazine-3-carboxaldehyde, 5,6-dihydro-5,5-dimethyl-2-oxo- (9CI)

Origin of Product

United States

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